molecular formula C9H8N2O2 B1281889 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 39513-27-4

5-acetyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B1281889
CAS No.: 39513-27-4
M. Wt: 176.17 g/mol
InChI Key: WHQVLSZDGFJRJL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Nitration and Nitramine Formation

Nitration introduces nitro groups at specific positions, enabling energetic material synthesis:

  • Direct nitration with HNO₃/H₂SO₄ at 60–90°C yields 4,6-dinitro derivatives (89.7% yield) .
  • Nitramine synthesis via N₂O₅/HNO₃ in CH₂Cl₂ converts amino substituents to nitramines (85–87% yields) .
ProductConditionsYield (%)Decomposition Temp. (°C)
5-Me-TriNBO (trinitro)HNO₃/H₂SO₄, 90°C, 4 h89.7270–272 (dec.)
5-MeN(NO₂)DNBO (nitramine)N₂O₅/HNO₃, CH₂Cl₂, 40°C, 4 h85.0278–279 (deflagr.)

Key Insight: Nitramines exhibit reduced thermal stability compared to nitro derivatives .

Acylation and Alkylation

The acetyl group and NH positions undergo further functionalization:

  • Friedel-Crafts acylation with AlCl₃ introduces aliphatic acyl chains at the 5-position .
  • N-Alkylation using 1,3-dibromopropane in DMF forms spirocyclic derivatives (e.g., 48 → 49) .

Example Reaction Pathway :
1,3-Dihydro-2H-benzimidazol-2-one → Alkylation → Spiro[propane-1,3'-benzimidazol]-2'-one

Reduction and Oxidation

  • Reduction : NaBH₄ reduces the acetyl group to ethanol derivatives, modifying solubility.
  • Oxidation : KMnO₄/H₂SO₄ oxidizes the acetyl group to carboxylic acid, enhancing hydrogen-bonding capacity.

Comparative Reactivity :

Reaction TypeReagentProductApplication
ReductionNaBH₄/EtOH5-(1-Hydroxyethyl) derivativeSolubility modulation
OxidationKMnO₄/H₂SO₄5-Carboxy derivativeCoordination chemistry

Nucleophilic Substitution

Electrophilic aromatic substitution occurs at activated positions:

  • Halogenation : Br₂/FeBr₃ substitutes H at the 4-position (72% yield) .
  • Amination : NH₂OH/EtOH introduces amino groups, enabling further functionalization .

Kinetic Control : Nitro groups direct substitution to para positions relative to existing substituents .

Coupling Reactions

The NH group participates in peptide-like couplings:

  • Amide bond formation : DIPEA/HBTU mediates coupling with carboxylic acids (e.g., 3,4-dibenzyloxy benzoic acid → 45.7% yield) .

Representative Protocol :
5-Amino-1,3-dihydro-2H-benzimidazol-2-one + 3,4-Dibenzyloxy benzoic acid
→ DIPEA/HBTU/DMF → 3,4-Dibenzyloxy-(5-N-2-oxo-2,3-dihydro-1H-benzoimidazolyl)benzamide

Cyclization and Ring Expansion

Under acidic conditions, the benzimidazolone ring undergoes expansion:

  • Thermal cyclization : Forms fused pyrido[1,2-a]benzimidazolones at 150°C .

Mechanism : Intramolecular nucleophilic attack by the acetyl oxygen followed by dehydration .

Acid/Base-Mediated Transformations

  • Deprotonation : NaOH/EtOH deprotonates NH, enabling alkylation at N1 .
  • Hydrolysis : HCl/H₂O cleaves the acetyl group, regenerating the parent benzimidazolone .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : Research indicates that 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one exhibits notable antimicrobial properties against various microorganisms. For instance:
    MicroorganismActivityReference
    Escherichia coliInhibitory effect
    Staphylococcus aureusModerate inhibition
    Candida albicansEffective antifungal
  • Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa cells. The treatment resulted in a dose-dependent increase in apoptotic markers, indicating its potential as an anticancer agent .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may act as an inhibitor of monoamine oxidase B (MAO-B), which is linked to neurodegenerative disorders like Parkinson's disease. Further investigation is required to confirm its efficacy and safety for such applications.

The compound's biological activities extend beyond antimicrobial and anticancer effects. It has demonstrated antioxidant properties comparable to standard antioxidants like ascorbic acid in reducing lipid peroxidation in cellular models . This highlights its potential utility in developing nutraceuticals or supplements aimed at oxidative stress-related conditions.

Industrial Applications

In the industrial sector, this compound is utilized in the manufacture of organic pigments and dyes due to its stable chemical structure and reactivity . Its application in producing colorants for textiles and coatings showcases its versatility beyond medicinal uses.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Antimicrobial Study : A study on various bacterial strains demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.
  • Cancer Research : In vitro studies on HeLa cells revealed a dose-dependent increase in apoptotic markers upon treatment with this compound .
  • Antioxidant Evaluation : The compound showed comparable results to standard antioxidants in reducing lipid peroxidation in cellular models, indicating its potential for further development .

Mechanism of Action

The mechanism of action of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-acetyl-1,3-dihydro-2H-benzimidazol-2-one can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its properties and applications.

Biological Activity

5-acetyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reaction of acetyl ketene with 5-amino-1,3-dihydro-2H-benzimidazol-2-one. The compound is characterized by its ability to undergo various chemical reactions such as oxidation, reduction, and substitution, which can influence its biological activity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Similar compounds have shown effectiveness against a range of microorganisms, indicating that this compound may also possess comparable activity. Research suggests that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Microorganism Activity Reference
E. coliInhibitory effect
S. aureusModerate inhibition
C. albicansEffective antifungal

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results against several cancer cell lines.

Cell Line IC50 (µM) Effect Reference
HeLa15.4Significant cytotoxicity
A54912.7Induction of apoptosis
MCF710.2Growth inhibition

In a study evaluating the structure-activity relationship (SAR) of benzimidazole derivatives, this compound was identified as a lead compound due to its low IC50 values across multiple cancer cell lines .

Antioxidant Activity

The antioxidant activity of this compound has also been assessed using various assays such as the Total Antioxidant Capacity (TAC) and Ferric Reducing Antioxidant Power (FRAP). These assays demonstrated that the compound effectively scavenges free radicals and reduces oxidative stress markers.

Assay Type Result Reference
TACHigh antioxidant capacity
FRAPSignificant reduction in oxidative stress markers

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to bind to enzymes or receptors that play critical roles in cell proliferation and survival pathways. This binding alters their activity, leading to the observed biological effects such as apoptosis in cancer cells or inhibition of microbial growth .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL.
  • Cancer Research : In vitro studies on HeLa cells revealed that treatment with this compound resulted in a dose-dependent increase in apoptotic markers.
  • Antioxidant Evaluation : The compound was tested alongside standard antioxidants like ascorbic acid and showed comparable results in reducing lipid peroxidation in cellular models.

Properties

IUPAC Name

5-acetyl-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5(12)6-2-3-7-8(4-6)11-9(13)10-7/h2-4H,1H3,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQVLSZDGFJRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50534901
Record name 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50534901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39513-27-4
Record name 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39513-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50534901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-acetyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
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